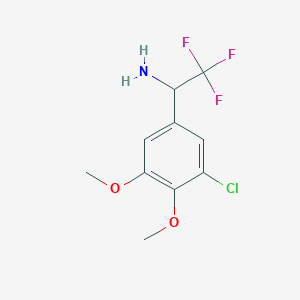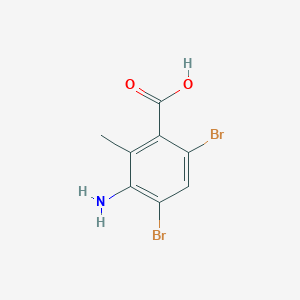
N-Methylindolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylindolin-6-amine is a nitrogen-containing heterocyclic compound derived from indole Indole derivatives are known for their wide-ranging biological activities and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methylindolin-6-amine can be synthesized through various methods. One common approach involves the N-methylation of indole derivatives. For instance, the use of phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent has been reported to achieve high yields and excellent monoselectivity . Another method involves the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source, which provides an environmentally benign route for N-methylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes. Mechanochemical methods, such as solvent-free ball milling, have been developed to produce tertiary N-methylated amine derivatives efficiently . These methods are advantageous due to their high yields, short reaction times, and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylindolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-Methylindolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Methylindolin-6-amine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact molecular targets and pathways depend on the specific application and derivative of this compound.
Comparación Con Compuestos Similares
Similar Compounds
Indole: The parent compound of N-Methylindolin-6-amine, known for its wide range of biological activities.
N-Methylindole: A closely related compound with similar chemical properties.
Indolin-6-amine: Another derivative of indole with potential biological activities.
Uniqueness
This compound is unique due to its specific N-methylation, which can significantly alter its biological and chemical properties compared to its parent compounds. This modification can enhance its selectivity and potency in various applications, making it a valuable compound in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
N-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 |
Clave InChI |
GOHHENZKSSPEPX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C(CCN2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)


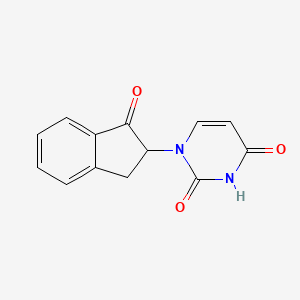
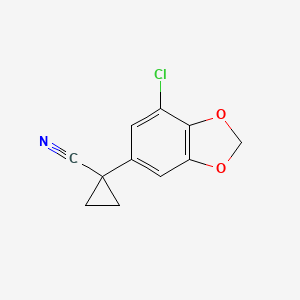
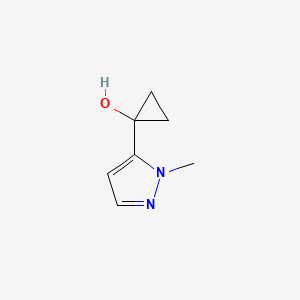
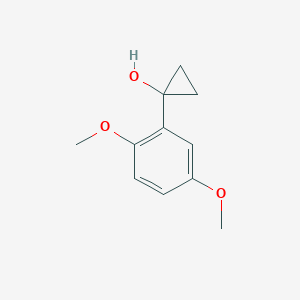
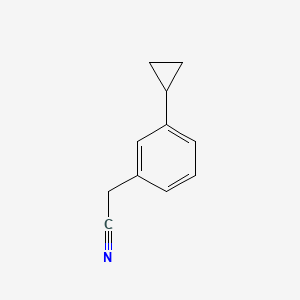

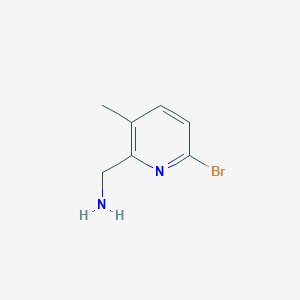
![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
